molecular formula C11H18N2O2 B1587484 Trimethylhexamethylene diisocyanate CAS No. 28679-16-5

Trimethylhexamethylene diisocyanate

Cat. No. B1587484
CAS RN: 28679-16-5
M. Wt: 210.27 g/mol
InChI Key: VZXPHDGHQXLXJC-UHFFFAOYSA-N
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Description

Trimethylhexamethylene diisocyanate is a yellow liquid . It is used to make other chemicals . It is insoluble in water and denser than water .

The synthesis process involves the ring-opening polymerization of l-lactide, followed by the chain extension of these PLA–PEO–PLA triblocks using hexamethylene diisocyanate .


Molecular Structure Analysis

The molecular formula of Trimethylhexamethylene diisocyanate is C11H18N2O2 .


Chemical Reactions Analysis

Trimethylhexamethylene diisocyanate reacts with water or moist air to generate toxic and flammable gases (amine and CO2) . It is incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .


Physical And Chemical Properties Analysis

Trimethylhexamethylene diisocyanate is a colorless to almost colorless clear liquid . It has a flash point of 153 °C and a specific gravity of 1.02 at 20/20 . Its refractive index is 1.46 .

Scientific Research Applications

Polymer Production

Trimethylhexamethylene diisocyanate (TMDI) is involved in the production of polyurethanes. Studies like Möller and Moritz (2006) demonstrate its use in reactions with trimethylolpropane (TMP), a trifunctional agent in polyurethane production. This process is crucial for developing materials with specific mechanical and thermal properties, applicable in various industrial and commercial products (Möller & Moritz, 2006).

Coatings and Flame Resistance

TMDI plays a significant role in creating flame-resistant coatings, particularly when combined with bromine-containing diols, as explored by Oltchik et al. (1988). This application is vital for enhancing the safety and durability of paper and other materials (Oltchik, Freireich, & Zilkha, 1988).

Biodegradation Research

The biodegradation potential of poly(ester-urethane)s, where TMDI is a component, has been investigated by Dupret et al. (1999). This research is crucial for understanding the environmental impact and degradation behavior of materials incorporating TMDI (Dupret, David, Colpaert, Loutz, & Wauven, 1999).

Catalysis in Polymerization

The role of TMDI in the oligotrimerization of hexamethylene diisocyanate, a process catalyzed by various agents like tributylin oxide, has been studied by Dabi and Zilkha (1980). This process is fundamental for the synthesis of cyclic trimers, which have applications in producing more stable and efficient polymeric materials (Dabi & Zilkha, 1980).

Development of Bio-Based Materials

Research by Morales-Cerrada et al. (2021) highlights the use of TMDI in creating fully bio-based thermosetting polyurethanes. This development represents a significant step towards sustainable and eco-friendly polymeric materials (Morales-Cerrada, Tavernier, & Caillol, 2021).

Understanding Polyurethane Chemistry

The kinetics and reaction mechanisms involving TMDI in the formation of polyurethanes have been extensively studied, providing insights into the optimization of polyurethane synthesis for industrial applications. For instance, Han and Urban (2002) explored the kinetics of reactions between acrylic polyol and hexamethylene diisocyanate, which is closely related to TMDI (Han & Urban, 2002).

Safety And Hazards

Trimethylhexamethylene diisocyanate is toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,6-diisocyanato-5,6-dimethylheptane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2O2/c1-10(11(2,3)13-9-15)6-4-5-7-12-8-14/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPHDGHQXLXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN=C=O)C(C)(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Record name TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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DSSTOX Substance ID

DTXSID60951342
Record name 1,6-Diisocyanato-5,6-dimethylheptane
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Molecular Weight

210.27 g/mol
Source PubChem
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Physical Description

Trimethylhexamethylene diisocyanate appears as a colorless liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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Vapor Density

7.3 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
Record name TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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Product Name

Hexane, 1,6-diisocyanatotrimethyl-

CAS RN

28679-16-5, 195456-49-6
Record name TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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Record name 1,6-Diisocyanato-5,6-dimethylheptane
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Record name Trimethylhexa-1,6-diyl diisocyanate
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Record name 1,6-Diisocyanato-5,6-dimethylheptane
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Record name Trimethylhexa-1,6-diyl diisocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethylhexamethylene diisocyanate
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Citations

For This Compound
225
Citations
RE Kerby, LA Knobloch, S Schricker, B Gregg - Dental Materials, 2009 - Elsevier
… To this mixture 36 g (90.171 mmol) 2,4,4-trimethylhexamethylene diisocyanate in 20 ml dry THF was added drop-wise, slowly, until the mixture reached 60 C. The reaction mixture was …
Number of citations: 151 www.sciencedirect.com
J Frederick - 2015 - oaktrust.library.tamu.edu
… Current material formulations with trimethylhexamethylene diisocyanate (TMHDI) as the primary diisocyanate demonstrate low toughness, which reduces shape recovery after actuation. …
Number of citations: 3 oaktrust.library.tamu.edu
M Püntener, T Vigassy, E Baier, A Ceresa… - Analytica chimica …, 2004 - Elsevier
… ) is substituted on its upper rim by a diol derivative which is subsequently copolymerized with poly(tetrahydrofuran)diol and 2,2,4-trimethylhexamethylene diisocyanate to the …
Number of citations: 92 www.sciencedirect.com
A Singh, R Kumar, PK Soni, V Singh - Journal of Energetic …, 2019 - Taylor & Francis
… polyurethanes (PUs) containing different curatives such as 4,4ʹmethylene diphenyl diisocyanate (MDI), isophorone diisocyanate (IPDI), 2,2,4-trimethylhexamethylene diisocyanate (…
Number of citations: 14 www.tandfonline.com
M Chrószcz, I Barszczewska-Rybarek - Proceedings, 2020 - mdpi.com
… of N-methyldiethanolamine, N-alkylation with the use of 1-bromohexadecane, and synthesis of urethane-dimethacrylate resin with the use of 2,4,4-trimethylhexamethylene diisocyanate. …
Number of citations: 3 www.mdpi.com
A Singh, R Kumar, PK Soni, V Singh - Journal of Thermal Analysis and …, 2021 - Springer
… as curatives especially 4,4′ methylenediphenyl diisocyanate (MDI), isophorone diisocyanate (IPDI), toluene diisocyanate (TDI) and 2,2,4 trimethylhexamethylene diisocyanate (TMDI), …
Number of citations: 15 link.springer.com
H Li, C Liu, X Zhang, K Shi, X Huan, S Lin, S Wu… - Journal of Materials …, 2021 - Springer
… Usually, due to the positive aspects of large-scale production and low cost, the hexamethylene diisocyanate (HDI) and trimethylhexamethylene diisocyanate (TMHDI) with flexible …
Number of citations: 12 link.springer.com
PY N'Goma, W Radke, F Malz… - … Journal of Artificial …, 2011 - journals.sagepub.com
… Application of the gradient to MBC made of PPDO- and PCL-diols connected by trimethylhexamethylene diisocyanate (TMDI) resulted in two well separated peaks which were …
Number of citations: 8 journals.sagepub.com
S Baudis, A Lendlein, M Behl - MRS Online Proceedings Library, 2014 - Springer
… A series of 16 reactions was performed using a telechelic polyester and trimethylhexamethylene diisocyanate. The chain extension behavior of the building blocN was compared with …
Number of citations: 1 link.springer.com
S Baudis, M Balk, A Lendlein, M Behl - MRS Advances, 2016 - cambridge.org
… Isomeric mixture of 2,2,4- and 2,4,4-trimethylhexamethylene diisocyanate (TMDI) was obtained from Sigma-Aldrich (Steinheim, Germany) and distilled prior use. N-Methyl-2pyrrolidone (…
Number of citations: 1 www.cambridge.org

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